molecular formula C25H16BrClN2O4 B15150089 N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B15150089
M. Wt: 523.8 g/mol
InChI Key: IZADDGXUYZZYEP-UHFFFAOYSA-N
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Description

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a furan ring, and multiple halogen substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

Molecular Formula

C25H16BrClN2O4

Molecular Weight

523.8 g/mol

IUPAC Name

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C25H16BrClN2O4/c1-31-21-7-5-15(12-18(21)26)25-29-19-13-17(6-8-22(19)33-25)28-24(30)23-10-9-20(32-23)14-3-2-4-16(27)11-14/h2-13H,1H3,(H,28,30)

InChI Key

IZADDGXUYZZYEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the furan ring and the halogen substituents. Common reagents used in these reactions include bromine, methoxybenzene, and chlorophenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives can exhibit different chemical and biological properties, making them useful for further studies and applications.

Scientific Research Applications

N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole and furan derivatives with halogen substituents, such as:

  • 2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazole
  • 5-(3-chlorophenyl)furan-2-carboxylic acid
  • N-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)furan-2-carboxamide

Uniqueness

What sets N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide apart is its unique combination of functional groups and substituents, which confer distinct chemical and biological properties

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